molecular formula C20H17Cl2NO3S2 B11708167 Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11708167
M. Wt: 454.4 g/mol
InChI Key: QLBRWHHPEAYSJT-UHFFFAOYSA-N
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Description

Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of ethyl ester and dichlorobenzothiophene moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of Dichloro Substituents: Chlorination reactions are employed to introduce dichloro substituents on the benzothiophene ring.

    Esterification: The ethyl ester group is introduced through esterification reactions involving carboxylic acids and ethanol in the presence of acid catalysts.

    Amidation: The final step involves amidation reactions to attach the carbonylamino group to the benzothiophene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
  • Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Uniqueness

Ethyl 2-{[(3,4-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the presence of both dichloro and ethyl ester groups, which may enhance its biological activity and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H17Cl2NO3S2

Molecular Weight

454.4 g/mol

IUPAC Name

ethyl 2-[(3,4-dichloro-1-benzothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H17Cl2NO3S2/c1-2-26-20(25)14-10-6-3-4-8-12(10)28-19(14)23-18(24)17-16(22)15-11(21)7-5-9-13(15)27-17/h5,7,9H,2-4,6,8H2,1H3,(H,23,24)

InChI Key

QLBRWHHPEAYSJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl

Origin of Product

United States

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